Ethybenztropine

Vue d'ensemble

Description

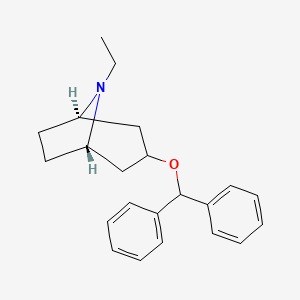

- Sa formule chimique est C22H27NO .

- L'Etybenzatropine est utilisée comme agent antiparkinsonien .

- Comme son analogue benzatropine , il peut également agir comme un inhibiteur de la recapture de la dopamine .

Etybenzatropine: ou , est un composé anticholinergique et antihistaminique.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l'etybenzatropine ne sont pas largement documentées dans la littérature.

- les méthodes de production industrielle impliquent probablement des étapes de synthèse chimique et de purification.

Analyse Des Réactions Chimiques

- L'etybenzatropine peut subir diverses réactions, notamment l'oxydation , la réduction et la substitution .

- Les réactifs et les conditions courantes utilisés dans ces réactions restent non spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.

Applications de la recherche scientifique

- Les applications de l'etybenzatropine s'étendent à plusieurs domaines:

Chimie: Ses propriétés anticholinergiques la rendent pertinente pour l'étude des systèmes de neurotransmetteurs.

Biologie: Les chercheurs explorent ses effets sur les voies cholinergiques et les interactions des récepteurs.

Médecine: En tant qu'agent antiparkinsonien, il aide à gérer les symptômes de la maladie de Parkinson.

Industrie: Son potentiel en tant qu'inhibiteur de la recapture de la dopamine peut avoir des implications dans le développement de médicaments.

Mécanisme d'action

- Les effets de l'etybenzatropine impliquent probablement le blocage des récepteurs muscariniques de l'acétylcholine.

- Il peut également moduler les niveaux de dopamine en inhibant la recapture, contribuant à son action antiparkinsonienne.

Applications De Recherche Scientifique

Therapeutic Applications

-

Parkinson's Disease Management

- Ethybenztropine is used as an adjunctive therapy for various forms of parkinsonism, including idiopathic and postencephalitic types. It helps in reducing tremors and rigidity by restoring the balance between dopamine and acetylcholine in the brain .

- Studies have shown that this compound can effectively manage drug-induced extrapyramidal symptoms, particularly those resulting from antipsychotic medications .

-

Treatment of Antipsychotic-Induced Movement Disorders

- Research indicates that this compound may be beneficial for patients experiencing acute dystonic reactions due to antipsychotic treatment. It is recommended for short-term use to mitigate these adverse effects .

- A retrospective study highlighted that a significant proportion of patients continued this compound beyond recommended durations, suggesting a need for ongoing evaluation of anticholinergic use in polypharmacy contexts .

- Potential Applications in Oncology

Table 1: Summary of Clinical Findings on this compound

Mécanisme D'action

- Etybenzatropine’s effects likely involve blocking muscarinic acetylcholine receptors.

- It may also modulate dopamine levels by inhibiting reuptake, contributing to its antiparkinsonian action.

Comparaison Avec Des Composés Similaires

- L'etybenzatropine présente des similitudes avec la benzatropine , un autre anticholinergique utilisé dans le traitement de la maladie de Parkinson.

- Des recherches supplémentaires sont nécessaires pour mettre en évidence ses caractéristiques uniques et la comparer à d'autres composés apparentés.

Activité Biologique

Ethybenztropine is a derivative of benztropine, primarily known for its anticholinergic properties and potential applications in treating Parkinson's disease and other neurological disorders. Recent research has expanded its relevance to oncology, particularly in inhibiting cancer stem cells (CSCs) and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cancers, and potential therapeutic applications.

This compound functions as an anticholinergic agent, primarily acting on muscarinic acetylcholine receptors. Its structural similarity to benztropine suggests it may share similar pharmacological effects, including inhibition of dopamine transporters. This mechanism is crucial in both neurological and oncological contexts.

Key Mechanisms:

- Anticholinergic Activity : this compound inhibits acetylcholine binding to its receptors, leading to reduced cholinergic signaling.

- Dopamine Transporter Interaction : It may inhibit dopamine reuptake, impacting dopaminergic signaling pathways relevant in both Parkinson's disease and cancer biology.

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in cancer treatment, specifically its role in targeting CSCs and inhibiting tumor growth.

Inhibition of Cancer Stem Cells

Research indicates that benztropine mesylate (a related compound) effectively inhibits breast cancer stem cells (BCSCs) both in vitro and in vivo. The findings suggest that this compound may exhibit similar properties due to its structural analogies.

- Study Findings :

Tumor Growth Suppression

This compound has been shown to suppress tumor growth through various mechanisms:

- Reduction of Oncogenic Signaling : It inhibits key signaling pathways such as STAT3 and NF-κB, which are critical for tumor progression and metastasis.

- Cytotoxic Effects : In experiments with human colon cancer cell lines (HCT116), this compound demonstrated significant cytotoxicity and inhibited tumoroid growth at concentrations as low as 20 μM .

Data Summary

The following table summarizes the biological effects of this compound based on recent studies:

Case Studies

- Breast Cancer Study :

- Colon Cancer Model :

Propriétés

IUPAC Name |

(1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTMLLGDZBZXMW-WCRBZPEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905096 | |

| Record name | Ethybenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-83-4 | |

| Record name | Ethybenztropine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etybenzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethybenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYBENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.